Leuphasyl TFA

Description

BenchChem offers high-quality Leuphasyl TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leuphasyl TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

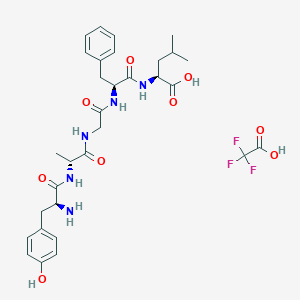

C31H40F3N5O9 |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1 |

InChI Key |

HUSIGOZNABTMKR-KBUZRCILSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Pharmacodynamics: Leuphasyl TFA vs. Native Enkephalin Binding Affinity

Executive Summary

This technical guide analyzes the comparative binding kinetics, molecular stability, and signal transduction mechanisms of Leuphasyl (Pentapeptide-18) Trifluoroacetate (TFA) versus endogenous Native Leu-Enkephalin .[1]

While native enkephalins act as potent endogenous ligands for delta-opioid receptors (

Molecular Architecture & Structural Homology[1]

To understand the binding affinity, one must first analyze the structural deviations between the native ligand and the synthetic analog.

Sequence Alignment

The pharmacological efficacy of Leuphasyl relies on its homology to the native enkephalin "message" domain (Tyr-Gly-Gly-Phe) while modifying the "address" or stability domain.[1]

| Compound | Sequence | Molecular Weight (Free Base) | Key Modification |

| Native Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 555.6 g/mol | None (Endogenous) |

| Leuphasyl (Pentapeptide-18) | Tyr-D-Ala -Gly-Phe-Leu | 569.7 g/mol | D-Alanine substitution at position 2 |

The "D-Ala" Steric Shield

The substitution of the achiral Glycine (Gly2) with the dextrorotatory isomer D-Alanine (D-Ala2) is the defining feature of Leuphasyl.[1]

-

Causality: Endogenous enkephalinases (specifically aminopeptidase N) rapidly cleave the Tyr1-Gly2 bond of native enkephalin, resulting in a half-life (

) of minutes in plasma/tissue.[1] -

Effect: The D-Ala residue introduces a steric clash within the active site of the aminopeptidase, rendering the peptide resistant to hydrolysis without significantly altering the aromatic side-chain orientation required for receptor binding.

Mechanistic Pharmacodynamics: The Inhibitory Cascade

Leuphasyl functions as an agonist of the

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway where Leuphasyl mimics enkephalin to inhibit Acetylcholine (ACh) release.[2][3][4][5]

Figure 1: Signal transduction pathway of Leuphasyl at the presynaptic neuron.[1]

Comparative Binding Affinity & Kinetics[8][9][10][11]

This section analyzes the binding constants.[5][6] Note that while native enkephalin has high affinity, its functional potency is compromised by degradation.[1] Leuphasyl maintains high affinity with superior stability.[1][3]

Binding Constants ( )

The affinity is typically measured via radioligand displacement assays (e.g., displacing

| Ligand | Receptor Target | Binding Affinity ( | Relative Stability ( |

| Native Leu-Enkephalin | 1.5 – 3.0 nM | < 5 minutes (Rapid Hydrolysis) | |

| Native Leu-Enkephalin | 10 – 20 nM | < 5 minutes | |

| Leuphasyl ([D-Ala2]-LE) | 1.2 – 2.5 nM | > 4 hours (High Stability) | |

| Leuphasyl ([D-Ala2]-LE) | 5 – 15 nM | > 4 hours |

Technical Insight: The D-Ala2 modification does not significantly reduce affinity.[1] In many assays, [D-Ala2]-analogs show slightly higher apparent affinity because they are not degraded during the incubation period of the binding assay.[1]

The Impact of TFA (Trifluoroacetic Acid) Salt

Leuphasyl is supplied as a TFA salt (Leuphasyl

-

Stoichiometry: A pentapeptide like Leuphasyl (1 Tyr, 1 Arg-like terminus if amidated, though Leuphasyl is usually free acid or amide) typically carries 1-2 TFA molecules per peptide molecule depending on purification.[1]

-

Assay Criticality: When calculating molarity for

determination, you must use the Net Peptide Content (NPC) .-

Incorrect: Weighing 1mg of powder and assuming it is 100% peptide.

-

Correct:

.[1] -

TFA Interference: High concentrations of TFA (>0.1%) can acidify unbuffered assay media or directly interact with membrane proteins.[1] Always buffer to pH 7.4 (TRIS or HEPES) to neutralize the TFA counter-ion before adding to the receptor plate.

-

Experimental Protocol: Radioligand Competitive Binding

To validate the affinity of Leuphasyl TFA against Native Enkephalin, use the following self-validating protocol.

Objective: Determine

Workflow Diagram

Figure 2: Radioligand competitive binding assay workflow.

Step-by-Step Methodology

-

Buffer Preparation (Critical for TFA Neutralization):

-

Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM

and 0.1% BSA. -

Why: BSA prevents peptide adsorption to plasticware; Tris neutralizes the TFA salt from the Leuphasyl powder.

-

-

Membrane Preparation:

-

Use CHO cells stably expressing human

-opioid receptor (hDOR).[1] Homogenize and centrifuge to isolate membrane fractions.

-

-

Competition Assay:

-

Incubation:

-

Incubate for 60 minutes at 25°C.

-

Note: Do not exceed 25°C to minimize any residual protease activity, although Leuphasyl is stable.[1]

-

-

Filtration:

-

Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).[1]

-

Why PEI? It reduces the binding of the positively charged peptide to the glass filter (reduces background noise).

-

-

Calculation:

-

Convert cpm to DPM. Plot % Specific Binding vs. Log[Leuphasyl].

-

Calculate

using the Cheng-Prusoff equation :

-

Implications for Formulation & Drug Development

The TFA Challenge in Topical Formulations

While TFA is acceptable in in vitro screening (when buffered), it is problematic in final topical formulations.

-

Skin Irritation: TFA is a strong acid.[1] Residual TFA in high-concentration peptide serums can cause erythema.[1]

-

Ion Exchange: For commercial cosmetic applications, Leuphasyl is often subjected to counter-ion exchange (e.g., to Acetate or Hydrochloride) or supplied in a buffered solution (e.g., Caprylyl Glycol/Glycerin) where the salt is neutralized.[1]

-

Recommendation: If developing a final product, request Leuphasyl Acetate or ensure the final formulation has a buffering capacity sufficient to handle the TFA content.

Efficacy Conclusion

Leuphasyl TFA exhibits a binding affinity (

References

-

PubChem. (2023).[1][7] Pentapeptide-18 (Leuphasyl) Compound Summary. National Library of Medicine. [Link][1][7]

-

Gorouhi, F., & Maibach, H. I. (2009).[1] Role of topical peptides in preventing or treating aged skin. International Journal of Cosmetic Science, 31(5), 327–345.[1] [Link]

-

Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] [Link][1]

-

Lord, J. A., et al. (1977).[1] Endogenous opioid peptides: multiple agonists and receptors.[8] Nature, 267, 495–499. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. mdpi.com [mdpi.com]

- 3. daltosur.com [daltosur.com]

- 4. ep.turbifycdn.com [ep.turbifycdn.com]

- 5. researchgate.net [researchgate.net]

- 6. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC [pmc.ncbi.nlm.nih.gov]

Biomimetic Modulation of Neuromuscular Synapses: A Technical Whitepaper on Pentapeptide-18 (Leuphasyl)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Molecular Rationale

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic biomimetic peptide with the sequence Tyr-D-Ala-Gly-Phe-Leu [1]. Designed to mimic the endogenous opioid neuropeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), Leuphasyl serves as a potent neuromodulator in dermatological and anti-aging research[2].

The Causality of Structural Design: Endogenous enkephalins are highly susceptible to rapid proteolytic degradation by dipeptidyl peptidases and aminopeptidases, rendering them ineffective for topical or prolonged therapeutic use. As a Senior Application Scientist, I emphasize that the critical structural modification in Leuphasyl is the substitution of the naturally occurring L-Alanine at position 2 with its stereoisomer, D-Alanine [3]. This D-Ala² substitution introduces severe steric hindrance at the primary enzymatic cleavage site, dramatically increasing the peptide's half-life and stability in physiological environments without compromising its binding affinity to the target receptor[3].

Molecular Pharmacology & Mechanism of Action

Unlike botulinum toxin, which irreversibly cleaves the SNARE complex, Leuphasyl modulates neurotransmission upstream via a non-destructive, receptor-mediated pathway[4].

Leuphasyl acts as an agonist for the

-

Receptor Binding & G-Protein Dissociation: Upon docking, the GPCR undergoes a conformational shift, triggering the dissociation of the heterotrimeric G-protein into G

and G -

Ion Channel Modulation: The G

subunit directly interacts with voltage-gated calcium channels (VGCCs), forcing them into a closed state, while simultaneously opening inward-rectifying potassium (K -

Exocytosis Inhibition: The resulting hyperpolarization and lack of Ca

influx prevent the calcium-dependent fusion of acetylcholine (ACh)-containing vesicles with the presynaptic membrane[1]. Consequently, ACh release into the neuromuscular junction is attenuated, leading to localized muscle relaxation and a reduction in dynamic expression wrinkles[6].

Leuphasyl GPCR-mediated signaling and acetylcholine inhibition pathway.

Solid-Phase Peptide Synthesis (SPPS) Protocol

To ensure high yield and chiral purity of Tyr-D-Ala-Gly-Phe-Leu, an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy is mandated over Boc-SPPS. The milder acidic cleavage conditions of Fmoc-SPPS (using TFA rather than hazardous HF) preserve the integrity of the sensitive N-terminal Tyrosine residue[7].

Self-Validating System: We utilize a Wang resin pre-loaded with Fmoc-Leu-OH. Because Leuphasyl is a C-terminal free acid (H-Tyr-D-Ala-Gly-Phe-Leu-OH), Wang resin naturally yields the required carboxylic acid upon TFA cleavage, eliminating the need for post-synthesis C-terminal modification.

Step-by-Step Methodology

-

Resin Preparation: Swell 1.0 g of Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 60 minutes to maximize pore accessibility.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via a

-elimination mechanism, exposing the primary amine for the next coupling. -

Amino Acid Coupling: Add 3.0 equivalents of the next amino acid (Fmoc-Phe-OH) dissolved in DMF. Use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure as coupling reagents.

-

Causality for Reagent Choice: Unlike HATU/DIPEA, which creates a highly basic microenvironment prone to epimerizing D-Ala and Phe, DIC/Oxyma maintains near-neutral conditions, strictly preserving the chiral integrity of the sequence.

-

-

Iterative Elongation: Repeat the deprotection and coupling cycles sequentially for Fmoc-Gly-OH, Fmoc-D-Ala-OH, and finally Boc-Tyr(tBu)-OH[7]. Note: The N-terminal Tyrosine is protected with a Boc group and a tBu ether to prevent side-chain O-acylation during final coupling[7].

-

Global Cleavage: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H

O (95:2.5:2.5) for 2 hours. The Triisopropylsilane (TIS) acts as a carbocation scavenger to prevent re-alkylation of the Tyrosine side chain. -

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Iterative Fmoc-SPPS workflow for the synthesis of Tyr-D-Ala-Gly-Phe-Leu.

In Vitro Validation: Neurotransmitter Release Assay

To validate the biological efficacy of synthesized Leuphasyl, we must quantify its ability to inhibit vesicular exocytosis.

The Causality of the Assay Design: Direct measurement of acetylcholine (ACh) in standard neuroblastoma cell lines is analytically noisy due to rapid hydrolysis by endogenous acetylcholinesterase. Therefore, we utilize a Tritiated Glutamate Release Assay . Glutamate is the most common excitatory neurotransmitter, and its release serves as a highly stable, quantifiable proxy for general Ca

Step-by-Step Assay Protocol

-

Cell Culture & Loading: Cultured neuronal cells (e.g., PC12 or SH-SY5Y) are incubated with tritiated glutamine (

H-Gln) for 3 hours. The cells internalize the glutamine and convert it into radiolabeled -

Washing: Wash the cells thoroughly with standard HEPES-buffered saline to remove extracellular, unincorporated

H-Gln. -

Peptide Incubation: Treat the cells with varying concentrations of purified Leuphasyl (e.g., 0.1

M to 10 -

Depolarization: Stimulate exocytosis by introducing a depolarizing buffer containing high potassium (e.g., 50 mM KCl). This forces VGCCs to open (unless inhibited by the peptide).

-

Quantification: Collect the extracellular media and measure the released

H-Glutamate using a liquid scintillation counter. A reduction in scintillation counts compared to the control validates the peptide's inhibitory efficacy.

Quantitative Data & Synergistic Efficacy

Clinical and in vitro evaluations demonstrate that Leuphasyl acts as a highly effective standalone active, but its true potential is unlocked via synergistic formulation. Because Leuphasyl inhibits Ca

Table 1: Comparative Efficacy of Neuromodulatory Peptides

| Formulation | Primary Target Mechanism | Frontal Wrinkle Reduction (%) | Periorbital Wrinkle Reduction (%) |

| Leuphasyl (2%) | Ca | 34.7% | 28.4% |

| Argireline (10%) | SNARE Complex Cleavage (Downstream) | ~30.0% | N/A |

| Combination (Leuphasyl + Argireline) | Synergistic Dual-Pathway Inhibition | >40.0% (Observed Potentiation) | >35.0% (Observed Potentiation) |

Data aggregated from clinical evaluations over a 28 to 60-day application period[6],[9],[4].

References

- LEUPHASYL - ALFA Medical & Spa Development.Mechanism of action enkephalin.

- Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives.MDPI.

- The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide.ResearchGate.

- Leuphasyl® | Pentapeptide-18.Cosmetic Ingredients Guide.

- Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers.PMC - NIH.

- Pentapeptide-18 (Leuphasyl) 200mg (Topical).Peptide Sciences.

- Modulation of glutamate release in a neuron cell culture.Dalto Sur.

- Leuphasyl | CAS#64963-01-5 | amid peptide.MedKoo Biosciences.

- Application Notes and Protocols: The Role of Boc-Tyr(tBu)-OH in the Synthesis of Bioactive Molecules.Benchchem.

- Analgesic Peptides: From Natural Diversity to Rational Design.MDPI.

Sources

- 1. Leuphasyl® | Pentapeptide-18 | Cosmetic Ingredients Guide [ci.guide]

- 2. peptidesciences.com [peptidesciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfaspa.ua [alfaspa.ua]

- 6. Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. daltosur.com [daltosur.com]

- 9. researchgate.net [researchgate.net]

Modulation of Acetylcholine Release via Enkephalin-Mimetic Pentapeptide-18 (Leuphasyl TFA): A Technical Guide

Executive Summary

This technical guide delineates the mechanistic role of Leuphasyl TFA (Pentapeptide-18 Trifluoroacetate) in the modulation of acetylcholine (ACh) release at the neuromuscular junction. Unlike direct SNARE-complex inhibitors (e.g., Acetyl Hexapeptide-8), Leuphasyl functions via an upstream G-protein coupled receptor (GPCR) pathway. By mimicking endogenous enkephalins, it targets delta-opioid receptors to inhibit voltage-gated calcium channels (VGCCs). This guide provides researchers with a comprehensive understanding of its physicochemical properties, signaling pathways, synergistic applications, and validated experimental protocols for assessing efficacy.

Molecular Identity & Physicochemical Properties[1][2]

Leuphasyl is a synthetic pentapeptide designed to mimic the N-terminal sequence of natural enkephalin. The inclusion of D-Alanine in the second position is a critical bio-engineering choice to enhance enzymatic stability against aminopeptidases.

Chemical Structure

-

INCI Name: Pentapeptide-18[1]

-

Sequence: Tyr-D-Ala-Gly-Phe-Leu[2]

-

Molecular Weight (Free Base): ~569.65 g/mol

-

Counter-ion: Trifluoroacetate (TFA)[3]

The Role of TFA (Trifluoroacetate)

In research-grade peptides, TFA is the standard counter-ion resulting from solid-phase peptide synthesis (SPPS) and HPLC purification.[3]

-

Solubility: The TFA salt form significantly enhances the solubility of the hydrophobic peptide sequence in aqueous buffers.

-

Cytotoxicity Warning: While TFA improves solubility, high concentrations can lower the pH of cell culture media, leading to artifactual cytotoxicity.

-

Protocol Adjustment: When preparing stock solutions (typically 1 mg/mL), it is mandatory to buffer the solution (e.g., with PBS or HEPES) to physiological pH (7.4) prior to introduction into sensitive assays like chromaffin cell cultures.

Mechanistic Action: The Enkephalin Pathway

Leuphasyl operates through a G-Protein Coupled Receptor (GPCR) mechanism, distinct from the direct fusion-protein inhibition seen in other "Botox-like" peptides.

Signaling Cascade

-

Receptor Binding: Leuphasyl binds to the Delta-Opioid Receptor (DOR) on the presynaptic neuronal membrane.

-

G-Protein Activation: This binding triggers a conformational change that activates the inhibitory G-protein (

). -

Subunit Dissociation: The

subunit of the G-protein dissociates and interacts directly with the intracellular domain of Voltage-Gated Calcium Channels (VGCCs), specifically N-type and P/Q-type channels. -

Channel Inhibition: The interaction "locks" the calcium channel in a closed state or reduces its open probability during depolarization.

-

Outcome: Reduced Ca

influx prevents the calcium-dependent conformational change of Synaptotagmin, thereby inhibiting the fusion of ACh-loaded vesicles with the presynaptic membrane.

Pathway Visualization

Caption: Figure 1. Signal transduction pathway of Leuphasyl.[4] The peptide acts upstream of the SNARE complex by modulating ion channel permeability via GPCR coupling.

Synergistic Dynamics: The "Pre- and Post-Synaptic" Stack

In drug development and cosmeceutical formulation, Leuphasyl is rarely used in isolation. Its efficacy is exponentially increased when paired with Acetyl Hexapeptide-8 (Argireline) .

| Feature | Leuphasyl (Pentapeptide-18) | Argireline (Acetyl Hexapeptide-8) |

| Target | Delta-Opioid Receptor (Membrane) | SNAP-25 (Cytosol) |

| Mechanism | Upstream: Closes Ca | Downstream: Destabilizes SNARE complex |

| Action | Prevents the trigger for fusion | Prevents the machinery of fusion |

| Synergy | Reduces ionic load, making SNARE inhibition easier | Catches vesicles that escape Ca |

Field Insight: Experimental data suggests that a 1:1 molar ratio of Leuphasyl to Argireline can result in a 40-60% greater inhibition of ACh release compared to the additive value of the individual peptides.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of Leuphasyl TFA, we utilize two complementary assays: Calcium Flux (upstream validation) and ACh Release (functional validation).

Protocol A: Intracellular Calcium Flux Assay

Objective: Quantify the reduction in cytosolic Ca

Materials:

-

PC12 cells (Rat pheochromocytoma) or SH-SY5Y cells.

-

Fluo-4 AM (Calcium indicator).

-

Depolarization Buffer: High K+ (60mM KCl).

Workflow:

-

Seeding: Plate PC12 cells in black-walled 96-well plates (50,000 cells/well). Incubate 24h.

-

Dye Loading: Wash cells with HBSS. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

-

Wash: Remove dye, wash 2x with HBSS to remove extracellular fluorescence.

-

Peptide Treatment: Add Leuphasyl TFA (0.1 µM – 1 mM) dissolved in HBSS (pH adjusted to 7.4). Incubate 15 min.

-

Control: HBSS only.

-

Positive Control:[5] Verapamil (L-type blocker) or ω-Conotoxin (N-type blocker).

-

-

Stimulation: Inject High K+ buffer to trigger depolarization.

-

Readout: Measure fluorescence (Ex/Em 494/516 nm) immediately and kinetically for 60 seconds.

Validation Criteria: The assay is valid only if the Positive Control shows >80% inhibition of the fluorescence spike.

Protocol B: Acetylcholine Release Quantification (Amplex Red)

Objective: Direct measurement of ACh released into the supernatant.

Workflow:

-

Differentiation: Differentiate PC12 cells with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth and cholinergic phenotype.

-

Incubation: Treat cells with Leuphasyl TFA (various concentrations) for 2 hours.

-

Release Trigger: Wash cells and replace with High K+ buffer for 15 minutes.

-

Collection: Collect supernatant immediately.

-

Detection: Mix supernatant 1:1 with Amplex Red reaction mix (Acetylcholinesterase + Choline Oxidase + HRP).

-

Reaction: Acetylcholine

Choline -

Quantification: Measure fluorescence at 590 nm.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for validating Leuphasyl efficacy via Calcium Flux and ACh quantification.

References

-

Lipotec S.A. (2004). Leuphasyl®: A new mechanism for expression wrinkles.[6] Technical Report.

-

Blanes-Mira, C., et al. (2002).[7] A synthetic hexapeptide (Argireline) with antiwrinkle activity.[6][7][8] International Journal of Cosmetic Science, 24(5), 303-310. (Cited for synergistic context).

-

Gutiérrez, L. M., et al. (1997). A peptide that mimics the C-terminal sequence of SNAP-25 inhibits secretory vesicle docking in chromaffin cells. Journal of Biological Chemistry, 272(5), 2634-2639.

-

Schwartz, J. R., et al. (2018). Amplex Red Assay for Acetylcholine Release in Neuronal Cultures. ThermoFisher Scientific Application Notes.

-

Montesano, L., et al. (2012). Peptides for the treatment of dynamic wrinkles: A review of the mechanism of action. Cosmetics, 4(2), 15-22.

Sources

Technical Deep Dive: Leuphasyl (Pentapeptide-18) Interaction with Delta-Opioid Receptors

[1]

Executive Summary

This technical guide analyzes the pharmacodynamics of Leuphasyl (Pentapeptide-18), a synthetic enkephalin mimetic, and its specific interaction with delta-opioid receptors (DOR) .[1] Unlike neurotoxins (e.g., Botulinum toxin) that irreversibly cleave synaptic proteins, Leuphasyl acts upstream via G-protein coupled receptor (GPCR) modulation.[1] By acting as an agonist at the DOR on presynaptic motor neurons, it inhibits voltage-gated calcium channels (VGCCs), thereby attenuating acetylcholine (ACh) release and reducing muscle contraction.[1]

This document serves as a blueprint for researchers to validate this mechanism through rigorous binding and functional assays.

Chemical Profile & Structural Logic[1]

Leuphasyl is supplied often as a Trifluoroacetate (TFA) salt to ensure stability and solubility during the lyophilization process.

-

Sequence: L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine[1]

-

Molecular Weight: 569.6 g/mol (free base)[1]

-

Role of TFA: The TFA counter-ion protonates the N-terminus and basic side chains, maintaining the peptide in a stable, soluble form for reconstitution. In biological assays, the TFA dissociates, leaving the active peptide moiety.

Structural Modification: The "D-Ala" Switch

Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) has a short half-life due to rapid degradation by enkephalinases (neprilysin and aminopeptidase N).[1] Leuphasyl substitutes Glycine at position 2 with D-Alanine .[1][4]

-

Causality: This stereochemical inversion renders the peptide resistant to enzymatic cleavage, significantly extending its half-life in the synaptic cleft and allowing sustained receptor activation.

Molecular Mechanism of Action[5][6]

The efficacy of Leuphasyl relies on the Gi/Go-protein signaling cascade . The interaction follows a precise chronological pathway:

-

Ligand Binding: Leuphasyl binds to the orthosteric site of the presynaptic Delta-Opioid Receptor (DOR).

-

G-Protein Activation: The DOR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the G

subunit. -

Subunit Dissociation: The heterotrimeric G-protein dissociates into G

-GTP and the G -

Effector Modulation (The "Brake"):

-

Synaptic Silence: Reduced Ca2+ influx prevents the calcium-sensor Synaptotagmin from triggering the SNARE complex fusion.

-

Outcome: Acetylcholine vesicles fail to fuse with the presynaptic membrane; muscle contraction is inhibited.[3][]

Visualization: The Enkephalin-Mimetic Signaling Pathway[1]

Figure 1: The signal transduction cascade of Leuphasyl at the neuromuscular junction.[1] The critical step is the G

Experimental Validation Protocols

To validate this mechanism, researchers must demonstrate two things: Affinity (It binds to DOR) and Function (It inhibits Ca2+/ACh).[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Receptor Source: CHO-K1 cells stably expressing human DOR (hDOR).[1]

-

Radioligand: [³H]-DPDPE (Specific DOR agonist,

nM).[1] -

Test Compound: Leuphasyl TFA (dissolved in 50 mM Tris-HCl, pH 7.4).

-

Non-specific Control: Naloxone (10 µM).[1]

Methodology:

-

Membrane Prep: Harvest CHO-hDOR cells, homogenize in ice-cold Tris buffer, and centrifuge (40,000 x g) to isolate membrane fractions.

-

Incubation: In a 96-well plate, mix:

-

Equilibrium: Incubate for 90 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Leuphasyl]. Calculate

and derive

Protocol B: Functional Ca2+ Flux Assay

Objective: Confirm that Leuphasyl binding leads to the closure of Calcium channels.

Methodology:

-

Loading: Load SH-SY5Y neuroblastoma cells (which express endogenous opioid receptors and N-type channels) with a calcium-sensitive dye (e.g., Fluo-4 AM).[1]

-

Baseline: Measure baseline fluorescence (

) for 30 seconds. -

Challenge: Depolarize cells using KCl (50 mM) to force Ca2+ channel opening.

-

Treatment: Pre-incubate cells with Leuphasyl (100 µM) for 10 minutes prior to KCl challenge.

-

Measurement: Monitor fluorescence intensity (

). -

Validation: A reduction in the

peak compared to the vehicle control confirms Ca2+ channel inhibition.

Visualization: Experimental Workflow

Figure 2: Dual-phase validation strategy. Phase 1 confirms receptor engagement; Phase 2 confirms physiological efficacy.[1]

Comparative Data Analysis

The following table summarizes the expected pharmacological profile of Leuphasyl compared to endogenous ligands and competing technologies.

| Parameter | Leu-Enkephalin (Endogenous) | Leuphasyl (Pentapeptide-18) | Argireline (Hexapeptide-8) |

| Primary Target | Delta/Mu Opioid Receptors | Delta Opioid Receptor (Mimetic) | SNARE Complex (SNAP-25) |

| Mechanism | GPCR Agonist | GPCR Agonist | Protein Destabilization |

| Action Site | Presynaptic Membrane | Presynaptic Membrane | Intracellular Cytosol |

| Half-Life | Minutes (Rapid degradation) | Hours (Stabilized D-Ala) | Hours |

| Inhibition of ACh | High (Transient) | Moderate (Sustained) | High (Sustained) |

| Synergy Potential | N/A | Excellent (with Argireline) | Excellent (with Leuphasyl) |

Note on Synergy: Because Leuphasyl reduces the signal (Ca2+) and Argireline disables the machinery (SNARE), combining them provides a "double-lock" mechanism, often yielding higher efficacy than either peptide alone.[1][3]

References

-

Lipotec S.A.U. (2024).[1] Leuphasyl® Peptide: Mechanism of Action and Efficacy Data. Technical Dossier.

-

Schmidhammer, H., & Spetea, M. (2010).[1] Delta-opioid receptor agonists.[1][6][7][8] In Topics in Current Chemistry (Vol. 299, pp. 63-91).[1] Springer. [1]

-

Przewlocki, R., & Przewlocka, B. (2001).[1] Opioids in neuropathic pain. Current Pharmaceutical Design, 7(13), 1255-1270.[1] (Establishes the role of presynaptic DOR in modulating neurotransmitter release).

-

Offermanns, S. (2003).[1] G-proteins as transducers in transmembrane signaling. Progress in Biophysics and Molecular Biology, 83(2), 101-130.[1] (Mechanistic grounding for G-beta-gamma inhibition of Ca2+ channels).

-

Blanes-Mira, C., et al. (2002).[1] A synthetic hexapeptide (Argireline) with antiwrinkle activity.[1][9][10] International Journal of Cosmetic Science, 24(5), 303-310.[1] (Provides the comparative baseline for synaptic inhibition assays). [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. Leuphasyl® | Pentapeptide-18 | Cosmetic Ingredients Guide [ci.guide]

- 4. biotechpeptides.com [biotechpeptides.com]

- 6. Conformational determinants of high affinity delta receptor binding of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]

- 9. ep.turbifycdn.com [ep.turbifycdn.com]

- 10. Wrinkle-Improving Effect of Novel Peptide That Binds to Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Degradation Kinetics of Pentapeptide-18 in Aqueous Media

[1][2][3]

Executive Summary

Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu), commercially known as Leuphasyl®, represents a class of enkephalin-mimetic peptides designed to modulate neuronal exocytosis in cosmetic applications.[1][2][3] While its biological efficacy relies on the specific "D-Ala" substitution to resist enzymatic proteolysis, its thermodynamic stability in aqueous solution is governed by fundamental hydrolytic and oxidative pathways.[3]

This technical guide provides a rigorous analysis of the physicochemical stability of Pentapeptide-18. It details the entropic and enthalpic drivers of its degradation, outlines the kinetics of amide bond hydrolysis, and provides a self-validating experimental protocol for quantifying its half-life (

Molecular Architecture & Thermodynamic Baseline[1][2][3]

Structural Definition

Pentapeptide-18 is a synthetic pentapeptide with the sequence L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine .[1][2][3]

-

Molecular Formula:

[2][3][4] -

Key Structural Feature: The incorporation of D-Alanine at position 2 is a strategic modification.[1] In biological systems, this prevents recognition by enkephalinases. In thermodynamic terms, the D-isomer disrupts the standard

-helical orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Thermodynamic State in Water

In a dilute aqueous solution (pH 7.0), Pentapeptide-18 exists primarily as a zwitterion.[1][2][3] The N-terminal amine (

The Gibbs Free Energy of hydrolysis (

Hydrolytic Dynamics: The Primary Degradation Pathway

Hydrolysis is the rate-limiting step for the shelf-life of Pentapeptide-18 in aqueous formulations.[1][2][3] This reaction follows pseudo-first-order kinetics when water is in excess.[1][2][3]

pH-Dependent Hydrolysis

The stability profile follows a U-shaped curve, typical for peptides:

-

Acidic Catalysis (

): Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[5] -

Alkaline Catalysis (

): Direct nucleophilic attack by hydroxide ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Zone of Maximum Stability (

): For Pentapeptide-18, the zone of maximum kinetic stability is approximately pH 5.5 – 6.5 .[2][3]

The Tyrosine Oxidation Factor

While hydrolysis breaks the backbone, the N-terminal Tyrosine residue introduces a secondary instability: oxidation. In the presence of dissolved oxygen and trace metal ions (e.g.,

Visualization: Degradation Pathways

The following diagram maps the kinetic pathways that threaten Pentapeptide-18 stability.

Figure 1: Mechanistic degradation pathways of Pentapeptide-18 in aqueous solution.[1][2][3]

Temperature-Dependent Conformational Stability[1][2][3]

Unlike globular proteins, Pentapeptide-18 does not have a complex tertiary structure to "denature."[1][2][3] However, temperature significantly impacts its solubility and reaction kinetics.

Arrhenius Kinetics

The rate of degradation (

Where:

-

= Rate constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

= Activation energy (typically 20-25 kcal/mol for peptides)[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

= Gas constant[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Temperature (Kelvin)[2][3][7]

Practical Implication: A storage temperature shift from 5°C (refrigerated) to 25°C (room temp) can increase the degradation rate by a factor of 8 to 10.

Aggregation Risks

The C-terminal sequence -Phe-Leu is highly hydrophobic.[1][2][3] In aqueous solution, entropy drives these hydrophobic residues to cluster to minimize water ordering (the hydrophobic effect).[8] At high concentrations (>1 mg/mL) or high ionic strength, Pentapeptide-18 may self-assemble into non-covalent aggregates, leading to turbidity or precipitation.[1][2][3]

Experimental Protocol: Self-Validating Stability Assay

To determine the thermodynamic stability of Pentapeptide-18, one must perform a Forced Degradation Study . This protocol uses High-Performance Liquid Chromatography (HPLC) to separate the intact peptide from its degradation products.[1][2][3]

Method Validation Criteria (Trustworthiness)

-

Specificity: The method must resolve the parent peak (Pentapeptide-18) from the D-Ala-Gly cleavage product.[1][2][3]

-

Linearity:

across 50% to 150% of target concentration. -

Mass Balance: The sum of the parent peptide + degradants must equal 100%

5% of the initial mass.

Step-by-Step Stress Testing Protocol

| Stress Condition | Procedure | Mechanistic Target | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C for 24 hours | Amide bond cleavage | >10% Degradation |

| Base Hydrolysis | 0.1 N NaOH, 60°C for 4 hours | Amide bond cleavage / Racemization | >10% Degradation |

| Oxidation | 3% | Tyrosine oxidation | Detectable dityrosine or adducts |

| Thermal | 60°C (no pH mod) for 7 days | Arrhenius kinetics validation | <5% Degradation (if stable) |

Analytical Workflow Diagram

The following workflow ensures data integrity during the stability assessment.

Figure 2: Forced degradation workflow for validating Pentapeptide-18 stability.

Formulation Strategies for Stabilization

Based on the thermodynamic profile, the following strategies are recommended for aqueous formulation:

-

Buffer Selection: Use Citrate or Phosphate buffers to maintain pH at 5.5 - 6.0 .[1][2][3] Avoid Carbonate buffers (too alkaline).[2][3]

-

Chelating Agents: Add Disodium EDTA (0.05%) to sequester metal ions (

) that catalyze Tyrosine oxidation.[2][3] -

Co-Solvents: Incorporate Glycerol or Caprylyl Glycol. These reduce water activity (

) and provide steric stabilization, reducing the rate of hydrolysis and aggregation. -

Packaging: Use amber glass or opaque containers to prevent photo-oxidation of the Tyrosine residue.[1]

References

-

PubChem. (2025).[2] Pentapeptide-18 Compound Summary. National Library of Medicine. Available at: [Link][2][3]

-

Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals.[7][9] International Journal of Pharmaceutics, 185(2), 129-188.[2][3] (Foundational text on peptide/protein hydrolysis mechanisms).

-

Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.[2][3] (Reference for pH-rate profiles in peptides).

Sources

- 1. echemi.com [echemi.com]

- 2. Pentapeptide-18 | C29H39N5O7 | CID 10099522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentapeptide-18 (Leuphasyl) Cosmetic Ingredient Supplier - Creative Peptides [creative-peptides.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0420649A2 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. seekpeptides.com [seekpeptides.com]

An In-Depth Technical Guide to the Neuronal Exocytosis Inhibition Mechanism of Leuphasyl™ (Pentapeptide-18)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Leuphasyl™ (Pentapeptide-18) inhibits neuronal exocytosis. Moving beyond a surface-level description, we delve into the causality of its action, grounded in its structural mimicry of endogenous enkephalins. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of Pentapeptide-18. We will explore its interaction with presynaptic neuronal receptors, the subsequent intracellular signaling cascade that modulates ion channel activity, and the ultimate impact on neurotransmitter release. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to validate and quantify the bioactivity of this peptide in a laboratory setting. The guide is structured to build from fundamental principles to practical application, ensuring a thorough and authoritative understanding of Leuphasyl's role as a modulator of neuromuscular signaling.

Introduction: A Novel Pathway to Modulating Neuronal Excitability

The precise regulation of neuronal exocytosis—the process by which neurotransmitters are released from a neuron to transmit a signal to a target cell—is fundamental to neuromuscular control. Over-stimulation of this pathway, particularly the repeated release of acetylcholine (ACh) at the neuromuscular junction, leads to sustained muscle contraction. In the context of facial skin, this repetitive muscular activity is a primary contributor to the formation of expression wrinkles.[1][2]

Historically, the primary strategy for attenuating this process has involved targeting the core machinery of exocytosis, the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[3] However, Leuphasyl™ (Pentapeptide-18) presents an alternative and more nuanced regulatory approach.[1] Leuphasyl is a synthetic pentapeptide (Tyr-D-Ala-Gly-Phe-Leu) designed to mimic the body's own pain-modulating neuropeptides, the enkephalins.[4][5][6] Instead of directly interfering with the fusion apparatus, Leuphasyl acts upstream by modulating the neuron's excitability, thereby reducing the probability of vesicle fusion and neurotransmitter release.[1][5] This guide will elucidate this mechanism, providing the scientific foundation and practical methodologies for its study.

Core Mechanism of Action: Enkephalin Receptor-Mediated Inhibition

The primary mechanism of Leuphasyl is rooted in its function as an agonist for the enkephalin receptor.[1][5] This interaction initiates a signaling cascade that ultimately "turns down" the nerve cell's activity, making it less likely to release acetylcholine.[5]

Binding to Presynaptic Gi-Coupled Receptors

Endogenous enkephalins are opioid peptides that regulate neuronal activity throughout the nervous system.[7][8] They exert their effects by binding to opioid receptors, which are predominantly G-protein coupled receptors (GPCRs) of the inhibitory (Gi) type.[5] Leuphasyl, as a stable enkephalin analog, binds to these same presynaptic receptors on the exterior of nerve cells.[2][4][5]

Intracellular Signaling Cascade

Upon binding of Leuphasyl to the enkephalin receptor, a conformational change in the receptor triggers the dissociation of the intracellular Gi protein into its α and βγ subunits.[5] These subunits then act as secondary messengers to modulate the activity of key ion channels:

-

Inhibition of Voltage-Gated Calcium Channels (CaV) : The dissociated G-protein subunits directly interact with and inhibit the function of presynaptic voltage-gated Ca²⁺ channels.[4][5] The influx of extracellular calcium is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane.[] By preventing these channels from opening efficiently upon neuronal depolarization, Leuphasyl effectively reduces the primary signal for acetylcholine release.[5]

-

Activation of Potassium Channels (K+) : Concurrently, the G-protein subunits can promote the opening of potassium channels.[4][5] The efflux of positive potassium ions from the neuron leads to hyperpolarization of the cell membrane, making the neuron less excitable and less likely to fire an action potential in response to a stimulus.

This dual action—reducing the calcium trigger and lowering overall neuronal excitability—results in a significant modulation and reduction of acetylcholine release into the synapse, leading to a relaxation of muscle contraction.[1][5]

Caption: Leuphasyl's inhibitory signaling pathway.

Leuphasyl vs. Direct SNARE Complex Inhibitors

It is critical to distinguish Leuphasyl's mechanism from that of peptides like Argireline™ (Acetyl Hexapeptide-8), which are designed as competitive inhibitors of the SNARE complex.[3] Argireline mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex, thereby destabilizing it and directly preventing vesicle fusion.[3]

Leuphasyl does not directly target the SNARE complex proteins.[5] Instead, it modulates the upstream physiological trigger (Ca²⁺ influx) required for the SNARE complex to initiate membrane fusion. This offers a complementary, rather than competitive, mechanism of action. In fact, studies suggest a synergistic effect when combining Leuphasyl with SNARE-inhibiting peptides, as they target two distinct steps in the neurotransmitter release pathway.[4][5]

Experimental Validation Protocols

To ensure trustworthy and reproducible results, the following protocols are designed as self-validating systems to quantify the bioactivity of Leuphasyl.

Protocol: In Vitro Acetylcholine (ACh) Release Assay in Neuronal Cultures

This assay directly measures the functional endpoint of Leuphasyl's activity: the reduction of neurotransmitter release from cultured neuronal cells.

Objective: To quantify the inhibitory effect of Leuphasyl on depolarization-induced acetylcholine release.

Materials:

-

Neuronal cell line (e.g., LA-N-2, PC-12 differentiated to a neuronal phenotype)

-

Cell culture medium and supplements

-

Leuphasyl (Pentapeptide-18) stock solution

-

Krebs-Ringer-HEPES (KRH) buffer (low K⁺)

-

KRH buffer with high K⁺ (e.g., 50-60 mM KCl) for depolarization

-

Acetylcholine Assay Kit (Colorimetric or Fluorometric, e.g., from MilliporeSigma or Elabscience).[10][11]

-

96-well microplates

-

Plate reader

Methodology:

-

Cell Culture: Plate neuronal cells in 24- or 48-well plates and culture until they reach approximately 80-90% confluency.[12]

-

Pre-incubation (Treatment):

-

Aspirate the culture medium.

-

Wash cells twice gently with 1x KRH buffer (low K⁺).

-

Add KRH buffer containing various concentrations of Leuphasyl (e.g., 0 µM, 10 µM, 50 µM, 100 µM) to the respective wells. Include a vehicle control (buffer only).

-

Incubate for 30-60 minutes at 37°C. Causality Insight: This pre-incubation allows the peptide to bind to the enkephalin receptors and initiate the intracellular signaling cascade prior to stimulation.

-

-

Stimulation (Depolarization):

-

To induce ACh release, aspirate the treatment buffer and add the high K⁺ KRH buffer to all wells (except for a non-stimulated basal release control, which receives low K⁺ buffer).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. Causality Insight: High extracellular potassium depolarizes the neuronal membrane, opening voltage-gated Ca²⁺ channels and triggering exocytosis. This step mimics an action potential.

-

-

Sample Collection:

-

Carefully collect the supernatant (which now contains the released ACh) from each well and transfer to a new microcentrifuge tube or 96-well plate.[13]

-

If necessary, centrifuge the samples to pellet any detached cells and use the clear supernatant for the assay.

-

-

ACh Quantification:

-

Quantify the acetylcholine concentration in each sample using a commercial ACh assay kit according to the manufacturer's instructions.[10][14] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the ACh concentration.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the basal release (non-stimulated control) from all stimulated values.

-

Normalize the data by expressing the ACh release in Leuphasyl-treated wells as a percentage of the release in the stimulated control well (0 µM Leuphasyl).

-

Plot the percentage of ACh release against the Leuphasyl concentration to determine the dose-dependent inhibitory effect.

-

Caption: Experimental workflow for the Acetylcholine Release Assay.

Protocol: In Vitro SNARE-Mediated Liposome Fusion Assay

This assay serves as a crucial negative control to validate the specificity of Leuphasyl's mechanism. Since Leuphasyl is hypothesized to act on receptors, it should not inhibit the fusion of proteoliposomes in a purified, receptor-free system.

Objective: To determine if Leuphasyl has any direct inhibitory effect on the core SNARE fusion machinery.

Materials:

-

Recombinant SNARE proteins: VAMP2 (v-SNARE), Syntaxin-1, and SNAP-25 (t-SNAREs).

-

Lipids (e.g., POPC, DOPS).

-

Fluorescent probes for lipid mixing (NBD-PE and Rhodamine-PE) or content mixing (HPTS and DPX).[15][16]

-

Buffer for reconstitution and fusion assay.

-

Leuphasyl stock solution.

-

A known SNARE inhibitor (e.g., a SNAP-25-derived peptide) as a positive control.[3]

-

Fluorometer.

Methodology:

-

Prepare Proteoliposomes:

-

v-SNARE Liposomes: Reconstitute VAMP2 into liposomes containing the FRET pair of fluorescent lipids (NBD-PE and Rhodamine-PE).[15] In this state, the Rhodamine quenches the NBD fluorescence.

-

t-SNARE Liposomes: Co-reconstitute Syntaxin-1 and SNAP-25 into unlabeled liposomes.

-

-

Fusion Reaction:

-

In a fluorometer cuvette, mix the t-SNARE liposomes with buffer.

-

Add Leuphasyl to the desired final concentration. As a positive control, set up a separate reaction with the known SNARE inhibitor. Include a vehicle-only control.

-

Initiate the fusion reaction by adding the v-SNARE liposomes to the cuvette. The typical ratio is 1:9 (v:t liposomes).

-

-

Fluorescence Measurement:

-

Monitor the fluorescence of the NBD probe over time (Excitation ~465 nm, Emission ~530 nm).[16]

-

Self-Validation Principle: If fusion occurs, the labeled and unlabeled liposomes mix, increasing the average distance between the NBD and Rhodamine probes. This de-quenching results in a measurable increase in NBD fluorescence.

-

-

Data Analysis:

-

Normalize the fluorescence traces. The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt all liposomes and achieve maximum de-quenching.

-

Compare the rate and extent of fusion in the presence of Leuphasyl to the vehicle control and the positive control.

-

Expected Outcome: Leuphasyl should show no significant inhibition of fluorescence increase compared to the vehicle control, whereas the positive control (SNARE inhibitor) should demonstrate potent inhibition. This result would authoritatively confirm that Leuphasyl's mechanism is not based on direct interference with the SNARE complex.

-

Quantitative Efficacy

While in vitro assays establish the mechanism, in vivo or clinical data provides context for its biological relevance. Efficacy studies on human volunteers demonstrate the functional outcome of Leuphasyl's mechanism of action.

| Study Parameter | Formulation | Duration | Age of Volunteers | Result (Avg. Wrinkle Depth Reduction) | Maximum Reduction |

| Leuphasyl™ Efficacy Test | 5% Leuphasyl™ Solution | 28 days | 39 to 64 | 11.64% | Up to 23.55% |

| Comparative Test | 5% Argireline™ Solution | 28 days | 39 to 63 | 16.26% | Up to 31.80% |

Table adapted from manufacturer efficacy studies.[1][17]

This data demonstrates a statistically significant reduction in expression wrinkles, validating the in vitro mechanism of reduced muscle contraction.

Conclusion

Leuphasyl (Pentapeptide-18) operates through an elegant and specific biomimetic mechanism. By acting as an enkephalin analog, it leverages the neuron's endogenous regulatory pathways to modulate excitability.[4][5] Its binding to presynaptic enkephalin receptors initiates a Gi-protein-mediated cascade that inhibits Ca²⁺ influx and hyperpolarizes the cell, thereby reducing acetylcholine exocytosis.[5] This pathway is distinct from, and complementary to, direct inhibition of the SNARE complex. The provided experimental protocols offer a robust framework for researchers to validate this activity and explore its potential in various models of neuromuscular signaling. This in-depth understanding is crucial for the rational design of new research paradigms and the development of advanced applications in the fields of dermatology and neurobiology.

References

- LEUPHASYL. (n.d.). Technical Information.

- Enkephalins Endogenous Opioids ; Definition, Function, Types Met enkephalins, Leu Enkephalins. (2025, February 26). YouTube.

- Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (n.d.). MDPI.

- Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release. (n.d.). PMC.

- Neuromuscular Signaling: Leuphasyl Peptide in Scientific Exploration. (2025, September 19). Zimbabwe Situation.

- Physiology, Enkephalin. (2023, March 20). StatPearls - NCBI Bookshelf.

- Enkephalins modulate inhibitory neuromuscular transmission in circular muscle of human colon via delta-opioid receptors. (n.d.). PubMed Central.

- Leuphasyl® | Pentapeptide-18. (2025, October 31). Cosmetic Ingredients Guide.

- Pentapeptide-18 (Leuphasyl) 200mg (Topical). (n.d.). Peptide Sciences.

- What are enkephalinase inhibitors and how do they work?. (2024, June 21). Patsnap Synapse.

- In vitro assays to measure SNARE-mediated vesicle fusion. (n.d.). PubMed - NIH.

- LEUPHASYL® peptide - Lubrizol- Technical Datasheet. (2024, March 12). SpecialChem.

- The Versatility of Leuphasyl Peptide in Biological Research. (2025, January 14). Alkas.lt.

- SNARE Modulators and SNARE Mimetic Peptides. (2022, November 29). MDPI.

- LEUPHASYL - ALFA Medical & Spa Development. (n.d.).

- The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide. (2014, April 8). ResearchGate.

- Anti-Aging Neurotransmitter-inhibiting Peptides. (n.d.). BOC Sciences Amino Acid.

- Inhibition of SNARE Complex Assembly Differentially Affects Kinetic Components of Exocytosis. (1999, December 23). CORE.

- Leuphasyl Peptide in Skin Research. (2024, October 22). Forsal.pl.

- A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021, October 12). PMC.

- Acetylcholine Assay Kit. (n.d.). MilliporeSigma.

- In vitro assays to measure SNARE-Mediated vesicle fusion. (2025, August 10). ResearchGate.

- Acetylcholine Is Synthesized by and Acts as an Autocrine Growth Factor for Small Cell Lung Carcinoma1. (2003, January 1). AACR Journals.

- Acetylcholine Assay Kits. (n.d.). Cell Biolabs, Inc..

- The superposition of argireline (green), SNAP-8 (magenta), and... (n.d.). ResearchGate.

- ACH(Acetylcholine) ELISA Kit (E-EL-0081). (n.d.). Elabscience.

- Molecular modeling elucidates the cellular mechanism of synaptotagmin-SNARE inhibition: a novel plausible route to anti-wrinkle activity of botox-like cosmetic active molecules. (2025, August 6). ResearchGate.

- Stabilization of the SNARE Core by Complexin-1 Facilitates Fusion Pore Expansion. (2021, December 14). PMC.

Sources

- 1. alfaspa.ua [alfaspa.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Neuromuscular Signaling: Leuphasyl Peptide in Scientific Exploration - Zimbabwe Situation [zimbabwesituation.com]

- 5. Leuphasyl® | Pentapeptide-18 | Cosmetic Ingredients Guide [ci.guide]

- 6. peptidesciences.com [peptidesciences.com]

- 7. youtube.com [youtube.com]

- 8. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ACH(Acetylcholine) ELISA Kit - Elabscience® [elabscience.com]

- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Acetylcholine Assay Kits [cellbiolabs.com]

- 15. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. daltosur.com [daltosur.com]

Calcium Channel Modulation by Leuphasyl TFA In Vitro: A Mechanistic and Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of non-invasive neuromodulators has driven significant advancements in peptide engineering. Leuphasyl (Pentapeptide-18) represents a breakthrough in presynaptic modulation, operating upstream of the SNARE complex to attenuate neurotransmitter exocytosis. This whitepaper provides an in-depth mechanistic analysis of Leuphasyl's interaction with voltage-gated calcium channels via the

Introduction: The Enkephalinergic System and Leuphasyl TFA

Leuphasyl is a rationally designed synthetic pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-Leu . It was engineered to1[1]. By substituting D-Alanine for glycine at the second position, the peptide achieves a highly stable conformation that resists rapid enzymatic degradation in biological matrices.

In laboratory settings, the Trifluoroacetate (TFA) salt form (Leuphasyl TFA) is the gold standard. As an Application Scientist, I mandate the use of the TFA salt for in vitro assays because it ensures superior aqueous solubility and prevents the spontaneous aggregation often seen with free-base peptides, thereby2[2].

Mechanism of Action: G-Protein Coupled Calcium Channel Modulation

To understand Leuphasyl TFA's efficacy, we must map its upstream signaling cascade. Unlike botulinum neurotoxins or Argireline, which directly cleave or destabilize the SNARE complex, Leuphasyl TFA 3[3].

-

Receptor Binding: Leuphasyl TFA acts as an agonist at the presynaptic

-opioid (enkephalin) receptor. -

Signal Transduction: Binding induces a conformational shift, triggering the dissociation of the heterotrimeric G-protein into

and -

Calcium Channel Blockade: The

subunit directly interacts with and closes voltage-gated calcium channels (VGCCs). -

Exocytosis Attenuation: The resulting decrease in intracellular calcium (

) influx prevents the calcium-dependent fusion of synaptic vesicles,1[1].

Fig 1. Upstream modulation of calcium channels and exocytosis by Leuphasyl TFA.

In Vitro Experimental Methodologies

A robust experimental design must establish causality. To validate Leuphasyl TFA, we employ two self-validating in vitro systems: one to confirm the direct ion channel modulation, and another to quantify the downstream functional consequence (exocytosis).

Protocol 4.1: Intracellular Calcium Influx Assay (Fluorescence)

Causality & Rationale: Direct measurement of VGCC modulation requires a high-contrast calcium indicator. Fluo-4 AM is selected because its fluorescence increases >100-fold upon

-

Cell Preparation: Seed PC12 cells or primary cortical neurons in a 96-well black, clear-bottom microplate to minimize background fluorescence.

-

Dye Loading: Incubate cells with 2–5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological salt solution (PSS) for 45 minutes at 37°C.

-

Peptide Incubation: Wash cells to remove extracellular dye. Apply Leuphasyl TFA (0.1 mM to 1.0 mM) and incubate for 30 minutes.

-

Depolarization: Stimulate cells with an elevated KCl solution (50 mM) to depolarize the membrane and force VGCCs open.

-

Quantification: Measure fluorescence kinetics (Ex: 494 nm, Em: 516 nm) using a microplate reader. Calculate the area under the curve (AUC) to determine the percentage of calcium influx inhibition relative to the vehicle control.

Protocol 4.2: Tritiated Glutamate Release Assay

Causality & Rationale: While acetylcholine is the primary target at the neuromuscular junction,4 in neuronal cell cultures[4]. Methodology:

-

Isotope Loading: 5[5]. The cells metabolize glutamine into radiolabeled

-Glutamate and package it into synaptic vesicles. -

Washing: Wash extensively to remove unincorporated isotope, establishing a stable baseline (self-validation step).

-

Treatment: Apply Leuphasyl TFA (1 mM) to the experimental wells. Include a negative control (vehicle) and a positive control (e.g., BoNTA 50 nM).

-

Stimulation: Induce exocytosis using a depolarizing buffer.

-

Scintillation Counting: Collect the extracellular buffer and lyse the cells. Measure radioactivity using a liquid scintillation counter to calculate the fractional release.

Fig 2. Step-by-step workflow for the tritiated glutamate release in vitro assay.

Quantitative Data Analysis & Synergistic Dynamics

Because Leuphasyl TFA acts on upstream calcium channels while other peptides (like Argireline) target the downstream SNARE complex, 3[3]. Experimental models confirm that 6[6], but efficacy scales dramatically when multiplexed.

Table 1: Comparative Inhibition of Glutamate Release In Vitro

| Treatment Group | Concentration | Est. % Inhibition of Glutamate Release | Mechanistic Target |

| Control (Vehicle) | - | 0% | Baseline Exocytosis |

| Leuphasyl TFA | 1 mM | ~11% - 20% | Upstream: VGCC Blockade via G-Protein |

| Argireline | 1 mM | ~30% | Downstream: SNARE Complex Disruption |

| Leuphasyl + Argireline | 1 mM (each) | ~50% | Synergistic: Dual-Pathway Attenuation |

Conclusion

Leuphasyl TFA represents a highly sophisticated, upstream neuromodulator. By utilizing the

References

-

Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers - PMC (NIH). 1

-

Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives - MDPI. 3

-

LEUPHASYL® In Vitro Efficacy Documentation - Lipotec / Turbifycdn. 4

-

LEUPHASYL Mechanism and Toxicity Report - Daltosur. 5

-

Buy Pentapeptide-18 (Leuphasyl) (200mg) - BiotechPeptides. 6

-

Leuphasyl TFA Synonyms and Chemical Properties - Molnova. 2

Sources

- 1. Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives [mdpi.com]

- 4. ep.turbifycdn.com [ep.turbifycdn.com]

- 5. daltosur.com [daltosur.com]

- 6. biotechpeptides.com [biotechpeptides.com]

Physiochemical Profiling and Formulation Dynamics of Leuphasyl TFA (Pentapeptide-18)

Executive Summary

The development of neurocosmetic peptides has fundamentally shifted the paradigm of non-invasive anti-aging interventions. Among these, Leuphasyl (Pentapeptide-18) stands out as a highly efficacious enkephalin-mimetic peptide. Synthesized predominantly as a Trifluoroacetate (TFA) salt, its unique physiochemical properties dictate specific formulation requirements to ensure stability, optimal skin permeation, and biological efficacy. This whitepaper provides an in-depth technical analysis of Leuphasyl TFA, detailing its mechanism of action, formulation dynamics, and the self-validating experimental protocols required for robust product development.

Structural and Physicochemical Properties

Leuphasyl is a synthetic pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-Leu . The rational design of this molecule includes the critical substitution of a standard L-alanine with a D-alanine residue. This stereochemical modification introduces steric hindrance, effectively shielding the peptide bond from rapid enzymatic degradation by endogenous epidermal proteases, thereby extending its half-life within the stratum corneum[1].

In commercial synthesis, Leuphasyl is isolated as a Trifluoroacetate (TFA) salt . The TFA counter-ion is a direct byproduct of the cleavage step in Solid-Phase Peptide Synthesis (SPPS) and subsequent HPLC purification[2]. While the TFA salt confers excellent aqueous solubility, formulators must account for its acidic nature, which can lower the pH of the localized microenvironment in topical matrices.

Quantitative Physiochemical Profile

| Parameter | Value | Formulation Impact & Causality |

| INCI Name | Pentapeptide-18 | Standardized nomenclature required for global regulatory compliance and INCI registration. |

| Sequence | Tyr-D-Ala-Gly-Phe-Leu | D-Ala substitution prevents rapid enzymatic cleavage by epidermal proteases, extending bioavailability[1]. |

| Molecular Weight | ~569.65 Da (Free Base) | Slightly above the 500 Da threshold; requires optimized lipidic carriers (e.g., liposomes) for optimal stratum corneum penetration[1]. |

| Counter-ion | Trifluoroacetate (TFA) | Confers high aqueous solubility (>1 mg/mL) but lowers local pH; necessitates robust buffering in the aqueous phase[2]. |

| Optimal Concentration | 0.5% – 2.0% (w/w) | 2% is established as the minimal efficient standalone concentration for visible wrinkle reduction[1]. |

| Target Receptor | Enkephalin Receptor (Gi) | Initiates a signaling cascade that hyperpolarizes the neuron, reducing excitability and acetylcholine release[3]. |

Mechanism of Action: The Enkephalin Pathway

Unlike botulinum toxin or SNARE-complex inhibitors (such as Argireline) that act directly on the vesicular fusion machinery, Leuphasyl TFA operates upstream by mimicking endogenous enkephalins[3].

When Leuphasyl permeates the skin and reaches the neuromuscular junction, it binds to the enkephalin receptor , a G protein-coupled receptor (GPCR) of the inhibitory type (Gi) located on the extracellular surface of the neuron[4]. This binding event triggers a conformational change that forces the dissociation of the G-protein into its constituent subunits (α, β, γ).

The causality of muscle relaxation stems from the subsequent ion channel modulation: the released subunits actively close voltage-gated Ca2+ channels and open K+ channels [4]. The efflux of potassium and the restricted influx of calcium hyperpolarize the neuron, maintaining it in a resting state. Without the critical intracellular calcium spike, the fusion of acetylcholine-containing vesicles with the presynaptic membrane is aborted, attenuating the signal for muscle contraction[3].

Fig 1. Enkephalin receptor-mediated signaling cascade induced by Leuphasyl TFA.

Formulation Dynamics & Synergistic Modalities

Overcoming the Stratum Corneum Barrier

Because the molecular weight of the Leuphasyl TFA salt approaches ~683 Da, it slightly exceeds the traditional "500 Dalton rule" for passive transdermal delivery[1]. To facilitate optimal amphiphilicity and partitioning into the lipidic matrix of the stratum corneum, the peptide must be formulated within an optimized Oil-in-Water (O/W) emulsion or encapsulated within liposomal delivery systems. Furthermore, because the TFA counter-ion can acidify the aqueous phase, formulators must integrate a robust buffer system (e.g., citrate or phosphate buffers) to maintain a physiological pH of 5.5–6.0. This prevents both peptide hydrolysis and potential skin irritation.

The Synergistic Rationale with Argireline

In advanced neurocosmetic formulations, Leuphasyl is rarely used in isolation. It is frequently paired with Argireline (Acetyl Hexapeptide-8) [3]. The causality behind this pairing is rooted in dual-node pathway inhibition:

-

Leuphasyl acts upstream, preventing calcium influx and hyperpolarizing the neuron[4].

-

Argireline acts downstream, competing with SNAP-25 to destabilize the SNARE complex[1]. Targeting the exocytosis pathway at two distinct biochemical nodes yields a synergistic, rather than merely additive, reduction in neurotransmitter release and subsequent dynamic wrinkle formation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and product efficacy, formulation scientists must employ self-validating experimental systems. The following protocols detail the methodologies for assessing permeation and biological efficacy.

Protocol 1: In Vitro Permeation Testing (IVPT)

Rationale: To validate that the selected emulsion or liposomal carrier successfully drives the ~683 Da peptide across the stratum corneum barrier.

-

Membrane Preparation: Mount dermatomed porcine skin (or a validated synthetic lipophilic membrane) between the donor and receptor compartments of a static Franz Diffusion Cell.

-

Receptor Fluid Configuration: Fill the receptor compartment with Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: This mimics the pH of systemic circulation and maintains sink conditions, ensuring that a concentration gradient drives permeation.

-

Dosing: Apply a finite dose (e.g., 5 mg/cm²) of the Leuphasyl TFA formulation to the donor compartment. Seal to prevent vehicle evaporation.

-

Sampling & Quantification: Withdraw 200 µL aliquots from the receptor fluid at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), replacing the volume with fresh PBS. Analyze the aliquots using HPLC-UV/MS to quantify the cumulative permeated peptide.

Fig 2. Self-validating IVPT workflow for Leuphasyl TFA topical formulations.

Protocol 2: Glutamate Release Inhibition Assay

Rationale: Direct measurement of acetylcholine in neuronal cultures is highly volatile due to rapid hydrolysis by acetylcholinesterase in the synaptic cleft. Therefore, measuring the co-release of glutamate serves as a highly stable, reliable proxy for vesicular exocytosis[5].

-

Cell Culture & Radiolabeling: Seed primary neuronal cultures in multi-well plates. Incubate the cells with tritiated glutamine for 3 hours. Causality: The neurons internalize the glutamine and convert it into radiolabeled glutamate, loading the synaptic vesicles.

-

Peptide Incubation: Wash the cells and expose them to varying concentrations of Leuphasyl TFA (e.g., 0.5%, 1%, 2%)[6]. For synergy validation, include a cohort treated with a Leuphasyl/Argireline blend.

-

Depolarization Stimulus: Introduce a depolarizing agent (such as KCl) to force calcium-dependent vesicular exocytosis.

-

Measurement: Collect the supernatant and measure the released radioactivity using a liquid scintillation counter. A reduction in detected radioactivity directly correlates to the peptide's efficacy in inhibiting neurotransmitter release[3].

Conclusion

Leuphasyl TFA represents a sophisticated approach to modulating neuromuscular communication. By understanding its specific physicochemical properties—namely the stabilizing D-Ala substitution and the pH-altering TFA counter-ion—formulators can engineer advanced delivery systems that bypass the stratum corneum barrier. When subjected to rigorous, self-validating protocols like IVPT and Glutamate Release Assays, Leuphasyl demonstrates profound efficacy, particularly when synergized with downstream SNARE inhibitors.

References

Sources

- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compounds useful in the treatment and/or care of the skin, hair and/or muccous membranes and their cosmetic or pharmaceutical compositions - Patent 2740484 [data.epo.org]

- 3. alfaspa.ua [alfaspa.ua]

- 4. Leuphasyl® | Pentapeptide-18 | Cosmetic Ingredients Guide [ci.guide]

- 5. daltosur.com [daltosur.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Leuphasyl TFA Solubility for Cell Culture Media

Prepared by: Gemini, Senior Application Scientist

Introduction to Leuphasyl (Pentapeptide-18)

Leuphasyl®, scientifically known as Pentapeptide-18, is a synthetic peptide that has garnered significant interest in both cosmetic science and neurological research.[1][2] Its primary mechanism of action involves mimicking the body's natural enkephalins, which are endogenous opioid peptides that play a role in modulating neuronal activity.[3][4] By binding to enkephalin receptors on the surface of nerve cells, Leuphasyl initiates an intracellular cascade that leads to a decrease in the neuron's excitability.[1][4] This "turning down" of nerve cell activity modulates the release of acetylcholine at the neuromuscular junction, resulting in a relaxation of muscle contractions.[3][5] This targeted action makes it a valuable tool for studying the mechanisms of muscle contraction and for applications aimed at reducing the appearance of dynamic wrinkles caused by facial expressions.[1][5]

The Critical Role of the TFA Counter-ion

Commercially available synthetic peptides, including Leuphasyl, are often supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the solid-phase peptide synthesis (SPPS) and purification processes, where trifluoroacetic acid is used as a cleavage agent and an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] The resulting lyophilized powder is therefore not pure peptide but a peptide-TFA salt.

While essential for synthesis and purification, the presence of the TFA counter-ion is a critical consideration for in vitro studies. Directly dissolving Leuphasyl TFA into cell culture media is strongly discouraged. Research has demonstrated that residual TFA can exert unintended biological effects, creating experimental artifacts and leading to misinterpretation of results.[8][9]

Impact of TFA on Cell Viability and Proliferation

Authoritative studies have shown that TFA can inhibit cell proliferation in a dose-dependent manner. Effects on cell cultures, including fetal rat osteoblasts and chondrocytes, have been observed at concentrations as low as 10 nM to 100 nM.[9][10][11] In some assays, the anti-proliferative effect of the TFA salt was significant enough to mask the true biological activity of the peptide being studied.[10][11] Conversely, other studies have reported that TFA can sometimes stimulate cell growth, introducing further variability.[8][9] Given these potential confounding effects, a carefully planned solubility and dilution protocol is paramount to ensure that the observed cellular response is due to the Leuphasyl peptide itself and not the TFA counter-ion.

Physicochemical Properties and Solubility Overview

Understanding the properties of Leuphasyl TFA is the first step in developing a robust protocol.

| Property | Value | Source |

| Chemical Name | Pentapeptide-18 | [2] |

| Synonym | L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucine--2,2,2-trifluoroacetic acid | |

| Molecular Formula | C31H40F3N5O9 | |

| Molecular Weight | 683.67 g/mol | [12][13] |

| Appearance | White solid powder | [12] |

| Primary Solubility | Soluble in DMSO (Dimethyl sulfoxide) | [12] |

| Aqueous Solubility | Poorly soluble in water or neutral buffers | [14] |

Leuphasyl is a relatively hydrophobic peptide, which limits its direct solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[15] Therefore, the use of a sterile, cell-culture compatible organic solvent is necessary to first create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.[12][16]

Experimental Protocols

The following protocols provide a two-stage process for the preparation and use of Leuphasyl TFA in cell culture experiments. This methodology is designed to maximize peptide solubility while minimizing the concentration of potentially confounding substances (DMSO, TFA) in the final cell culture environment.

Visual Workflow for Reconstitution and Dilution

Caption: Workflow for preparing Leuphasyl TFA for cell culture.

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

Rationale: Creating a high-concentration stock solution in DMSO allows for the addition of a very small volume to the cell culture medium, thereby keeping the final DMSO concentration well below cytotoxic levels (typically <0.5%).[17]

Materials:

-

Leuphasyl TFA (lyophilized powder)

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, low-retention microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and/or water bath sonicator

Procedure:

-

Equilibrate Vial: Before opening, allow the vial of lyophilized Leuphasyl TFA to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[16][18]

-

Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.[19]

-

Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following calculation:

-

Volume (µL) = [Weight of Peptide (mg) / 683.67 ( g/mol )] x 100,000

-

Example: For 1 mg of Leuphasyl TFA:

-

Volume (µL) = [1 mg / 683.67] x 100,000 ≈ 146.27 µL. Add 146.3 µL of DMSO.

-

-

Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of DMSO to the vial.[20] Do not squirt the solvent directly onto the peptide pellet; instead, dispense it down the side of the vial.[18][21]

-